REACTION_CXSMILES
|
C([O:5][C:6](=[O:36])[CH2:7][N:8]1[CH2:19][CH2:18][N:17]([CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])[CH2:16][CH2:15][N:14]([CH2:28][C:29]([O:31]C(C)(C)C)=[O:30])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)(C)(C)C.[I-].[Na+].C(N(CC)CC)C.Cl[CH2:47][CH:48]([OH:50])[CH3:49]>CN(C)C=O>[OH:50][CH:48]([CH3:49])[CH2:47][N:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]([OH:36])=[O:5])[CH2:19][CH2:18][N:17]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][CH2:15][N:14]([CH2:28][C:29]([OH:31])=[O:30])[CH2:13][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
ClCC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was then raised to 100° C.
|
Type
|
WAIT
|
Details
|
kept there for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane (2 ml)
|
Type
|
WASH
|
Details
|
washed with water (1 ml)
|
Type
|
ADDITION
|
Details
|
Trifluoroacetic acid (2 ml) was added to the organic phase
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (4 ml)
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with ether (5×2 ml)
|
Type
|
CUSTOM
|
Details
|
the water was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |